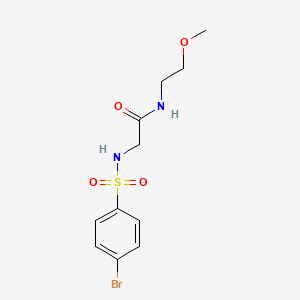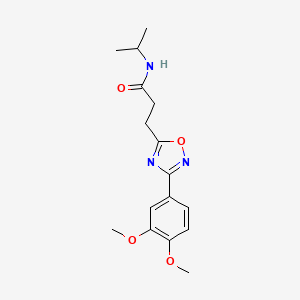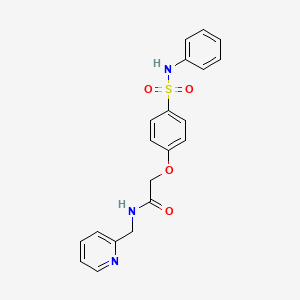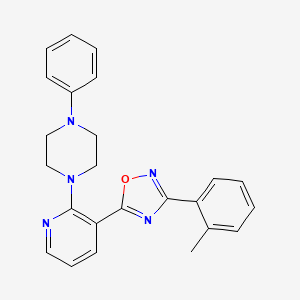
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. The compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, it has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has been found to have significant biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects in animal models. The compound has been studied for its potential use in the treatment of various types of cancer and has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole in lab experiments include its potential applications in medicine, its ability to reduce inflammation and pain, and its anxiolytic and antidepressant effects. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole. One direction is the further study of its potential use in the treatment of anxiety disorders and depression. Another direction is the study of its potential use in the treatment of various types of cancer. Additionally, the compound could be studied for its potential use in the treatment of other inflammatory conditions. Further studies are also needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesemethoden
The synthesis of 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has been achieved using various methods. One such method involves the reaction of 2-(4-phenylpiperazin-1-yl) pyridine-3-carboxylic acid with o-tolyl isocyanate in the presence of triethylamine. The reaction mixture is then heated to 120°C for 12 hours to obtain the target compound. Another method involves the reaction of 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylic acid with o-tolyl hydrazine in the presence of phosphorus oxychloride. The reaction mixture is then heated to 100°C for 6 hours to obtain the target compound.
Wissenschaftliche Forschungsanwendungen
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has been found to have potential applications in medicine. The compound has been studied for its anti-inflammatory, analgesic, and antidepressant properties. It has also been found to have anxiolytic effects and has been studied for its potential use in the treatment of anxiety disorders. The compound has also been studied for its potential use in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-18-8-5-6-11-20(18)22-26-24(30-27-22)21-12-7-13-25-23(21)29-16-14-28(15-17-29)19-9-3-2-4-10-19/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMWMNJWZCPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

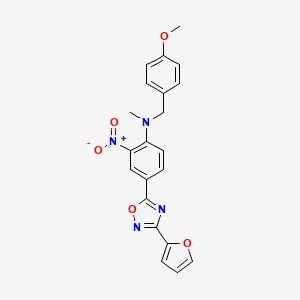

![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)




